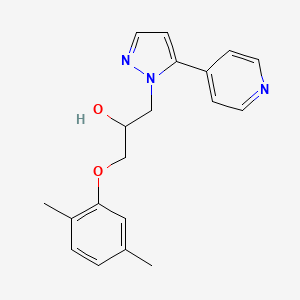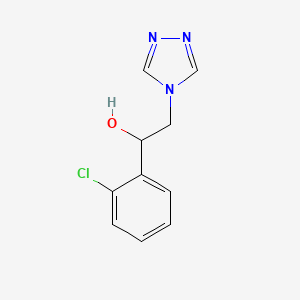
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized by several methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is not fully understood, but it has been suggested that it acts by inhibiting the activity of enzymes involved in various biochemical pathways. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to inhibit the activity of ammonia-oxidizing bacteria, which are involved in the nitrification of nitrogen in soil.
Biochemical and Physiological Effects:
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to have various biochemical and physiological effects, depending on its application. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to reduce the loss of nitrogen from fertilizers and increase crop yield. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been shown to be a versatile building block for the synthesis of novel materials.
Advantages and Limitations for Lab Experiments
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol and its biochemical and physiological effects.
Conclusion:
In conclusion, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods and has been studied for its biochemical and physiological effects. 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol also has some limitations, including its high cost and limited availability. There are several future directions for research on 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol, including its potential use in combination therapy for cancer, its application as a nitrification inhibitor in agriculture, and its use as a building block for the synthesis of novel materials.
Synthesis Methods
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol can be synthesized by several methods, including a one-pot synthesis, a solvent-free synthesis, and a microwave-assisted synthesis. The one-pot synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a catalyst. The solvent-free synthesis involves the grinding of 2,5-dimethylphenol and 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base. The microwave-assisted synthesis involves the reaction of 2,5-dimethylphenol with 5-pyridin-4-ylpyrazole-1-carboxaldehyde in the presence of a base and a solvent under microwave irradiation. These methods have been optimized to achieve high yields and purity of 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol.
Scientific Research Applications
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its anticancer, anti-inflammatory, and antifungal activities. In agriculture, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. In material science, 1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol has been studied for its potential use as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-3-4-15(2)19(11-14)24-13-17(23)12-22-18(7-10-21-22)16-5-8-20-9-6-16/h3-11,17,23H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVDIIQNKNZZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C(=CC=N2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenoxy)-3-(5-pyridin-4-ylpyrazol-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromo-4-methylphenyl)methyl]-1-(1,3-dimethylpyrazol-4-yl)ethanamine](/img/structure/B7630842.png)

![3-[3-(1-Hydroxyethyl)piperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7630858.png)



![N-(2,6-dimethylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7630888.png)
![1-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B7630892.png)
![[3-(3-Phenoxyphenyl)pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B7630893.png)

![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)